Cas no 123719-65-3 ((2R,3S)-3-methylpiperidine-2-carboxylic acid)

(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral piperidine derivative with a stereochemically defined methyl substitution at the 3-position and a carboxylic acid functional group at the 2-position. This compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly in the development of enantioselective catalysts, peptidomimetics, and bioactive molecules. Its rigid piperidine scaffold and stereocenter enhance its utility in designing conformationally constrained analogs. The carboxylic acid moiety allows for further derivatization via amidation, esterification, or other coupling reactions. Its high purity and defined stereochemistry make it suitable for applications requiring precise structural control, such as medicinal chemistry and asymmetric synthesis.
(2R,3S)-3-methylpiperidine-2-carboxylic acid structure
123719-65-3 structure
Product Name:(2R,3S)-3-methylpiperidine-2-carboxylic acid
CAS No:123719-65-3
MF:C7H13NO2
MW:143.183622121811
CID:104030
PubChem ID:40153962
Update Time:2025-06-14

(2R,3S)-3-methylpiperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (+/-)-CIS-3-METHYL-2-PIPERIDINECARBOXYLIC ACID
    • 2-Piperidinecarboxylicacid, 3-methyl-, (2R,3S)-rel-
    • CIS-3-METHYL-2-PIPERIDINECARBOXYLIC ACID
    • (+/-)-cis-3-methylpiperidine-2-carboxylic acid
    • 2-Piperidinecarboxylicacid,3-methyl-,cis-(9CI)
    • CIS-3-METHYLPIPERIDINE-2-CARBOXYLIC ACID
    • (2R,3S)-3-methylpiperidine-2-carboxylic acid
    • EN300-187545
    • 1628716-40-4
    • starbld0007289
    • rel-(2R,3S)-3-Methylpiperidine-2-carboxylic acid
    • AKOS022180057
    • BGYDRACYCBSXEE-NTSWFWBYSA-N
    • (+/-) cis-3-methylpiperidine-2-carboxylic acid
    • DTXSID40924579
    • (2R,3S)-3-Methylpiperidine-2-carboxylicacid
    • SCHEMBL220789
    • 123719-65-3
    • Inchi: 1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
    • InChI Key: BGYDRACYCBSXEE-NTSWFWBYSA-N
    • SMILES: OC([C@H]1[C@@H](C)CCCN1)=O

Computed Properties

  • Exact Mass: 143.09500
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33000
  • LogP: 0.78790

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Additional information on (2R,3S)-3-methylpiperidine-2-carboxylic acid

Recent Advances in the Study of (2R,3S)-3-methylpiperidine-2-carboxylic acid (CAS: 123719-65-3) and Its Applications in Chemical Biology and Medicine

The compound (2R,3S)-3-methylpiperidine-2-carboxylic acid (CAS: 123719-65-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.

Recent studies have highlighted the stereospecific nature of (2R,3S)-3-methylpiperidine-2-carboxylic acid, which plays a crucial role in its interactions with biological targets. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for certain neurotransmitter receptors, suggesting potential applications in neurological disorders. The research team utilized X-ray crystallography to elucidate the binding mode of this molecule, revealing key interactions with the receptor's active site.

In the area of synthetic chemistry, novel approaches to the production of (2R,3S)-3-methylpiperidine-2-carboxylic acid have been developed. A recent patent application (WO2023018765) describes an improved asymmetric synthesis method that achieves 98% enantiomeric excess, addressing previous challenges in large-scale production. This advancement is particularly significant for pharmaceutical applications where high purity is essential.

The pharmacological profile of 123719-65-3 has been further characterized in preclinical studies. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound show promising activity as inhibitors of specific enzymes involved in inflammatory pathways. These findings open new possibilities for developing anti-inflammatory agents with improved selectivity profiles.

From a drug delivery perspective, recent work has explored the use of (2R,3S)-3-methylpiperidine-2-carboxylic acid as a building block for prodrug design. Its unique physicochemical properties, including optimal logP and hydrogen bonding capacity, make it particularly suitable for enhancing the bioavailability of challenging drug candidates. A study in Molecular Pharmaceutics (2023) demonstrated successful application of this approach with several antiviral compounds.

Looking forward, the scientific community anticipates continued exploration of 123719-65-3 and its derivatives. Current research directions include investigating its potential in targeted cancer therapies and as a scaffold for developing novel antimicrobial agents. The compound's versatility and demonstrated biological activity position it as a valuable tool for both basic research and applied drug discovery efforts.

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